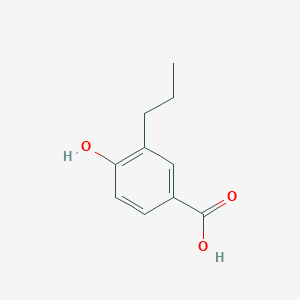

4-Hydroxy-3-propylbenzoic acid

Übersicht

Beschreibung

4-Hydroxy-3-propylbenzoic acid is an aromatic organic compound that belongs to the class of hydroxybenzoic acids It is characterized by a hydroxyl group (-OH) and a propyl group (-C3H7) attached to a benzene ring with a carboxyl group (-COOH)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-propylbenzoic acid can be synthesized through several methods:

Carboxylation of Potassium Phenolate: This method involves the reaction of potassium phenolate with carbon dioxide under high pressure and temperature to form the desired product.

Isomerization of Dipotassium Salicylate: This process involves the isomerization of dipotassium salicylate to yield this compound.

Oxidation of Alkali-Metal Salt of p-Cresol: This method involves the oxidation of the alkali-metal salt of p-cresol to produce the target compound.

Reaction with Phenol and Tetrachloromethane: This involves the reaction of phenol with tetrachloromethane in the presence of a catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of renewable feedstocks and biosynthetic techniques. These methods are preferred due to their economic and environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-propylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, forming hydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitrated, sulfonated, or halogenated products.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-propylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of preservatives, fungicides, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-hydroxy-3-propylbenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-3-propylbenzoic acid can be compared with other hydroxybenzoic acids, such as:

Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor to aspirin.

p-Hydroxybenzoic Acid: Used in the production of parabens, which are common preservatives.

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids .

Biologische Aktivität

4-Hydroxy-3-propylbenzoic acid (4-H3PBA) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

This compound is a derivative of para-hydroxybenzoic acid, characterized by a propyl group attached to the benzene ring. Its empirical formula is with a molecular weight of approximately 180.20 g/mol. The structure can be represented as follows:

Antimicrobial Activity

4-H3PBA exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of multidrug-resistant strains, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The compound has been shown to possess strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. It acts as a free radical scavenger and has been linked to the inhibition of lipid peroxidation .

Anticancer Potential

Research indicates that 4-H3PBA has cytotoxic effects on various cancer cell lines, including ovarian cancer cells (OVCAR) and leukemia cells. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX). This mechanism may contribute to its effectiveness in treating inflammatory diseases .

The biological activities of 4-H3PBA are largely attributed to its interaction with cellular targets:

- Protein Binding : Studies have shown that 4-H3PBA interacts with human serum albumin (HSA), which may enhance its bioavailability and therapeutic efficacy .

- Enzyme Inhibition : The compound inhibits various enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of 4-H3PBA against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting its potential as a natural preservative in food products .

- Cytotoxicity Assessment : In vitro assays on ovarian cancer cell lines revealed that treatment with 4-H3PBA resulted in reduced cell viability, indicating its potential role as an anticancer agent .

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of 4-H3PBA significantly reduced edema formation, supporting its use in managing inflammatory conditions .

Data Tables

Eigenschaften

IUPAC Name |

4-hydroxy-3-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMIALYGTOMKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the presence of 4-Hydroxy-3-propylbenzoic acid contribute to the observed bioactivity of Brassica tournefortii extracts?

A: While the study [] highlights the presence of this compound alongside other phenolic compounds in Brassica tournefortii, it doesn't directly investigate the individual bioactivity of this specific compound. The observed anticancer, antidiabetic, and anti-inflammatory activities of the extracts are likely attributed to a synergistic effect of various phytochemicals, including but not limited to this compound. Further research isolating and testing this compound is needed to determine its specific contribution to the overall bioactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.